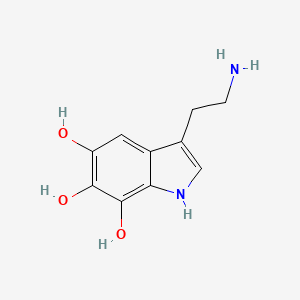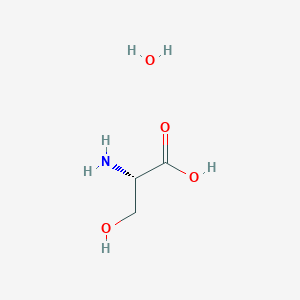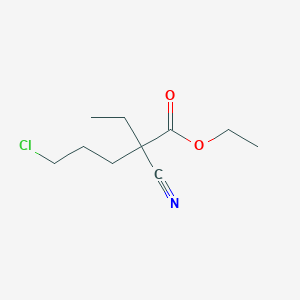
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine is a complex organic compound featuring aziridine moieties Aziridines are three-membered nitrogen-containing cyclic molecules known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of alkenes into aziridines using primary amines under basic conditions. The process involves the formation of a metastable, dicationic intermediate that undergoes aziridination .
Industrial Production Methods
Industrial production of aziridine derivatives often employs ring-opening polymerization techniques. These methods can be categorized into anionic and cationic polymerization, which are used to produce polyamines with various structures . The polymerization of aziridine and azetidine monomers is controlled to achieve desired polymer properties .
Analyse Des Réactions Chimiques
Types of Reactions
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with various nucleophiles.
Substitution Reactions: The compound can participate in substitution reactions, particularly with thiol groups, leading to the formation of alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as thiol groups, which react with the aziridine ring to form alkylated products.
Electrophilic Nitrogen Sources: Used in the initial synthesis of aziridine derivatives.
Major Products Formed
The major products formed from these reactions are typically alkylated derivatives of the original aziridine compound .
Applications De Recherche Scientifique
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine has several scientific research applications:
Medicinal Chemistry: Aziridine derivatives have been studied as potential inhibitors of protein disulfide isomerases (PDIs), which are enzymes involved in the correct folding of proteins.
Polymer Science: The compound is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biological Applications: Aziridine derivatives have shown promise in anticancer and immunomodulatory applications.
Mécanisme D'action
The mechanism of action of 1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine involves its high reactivity towards nucleophiles due to the strain energy of the aziridine ring. This reactivity leads to the formation of alkylated products, which can inhibit the activity of target enzymes such as protein disulfide isomerases . The compound’s ability to selectively alkylate thiol groups on cancer cell surface proteins under physiological pH conditions is a key aspect of its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
Azetidine Derivatives: Used in similar polymerization processes and have comparable reactivity due to ring strain.
Uniqueness
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine is unique due to its specific structural features, which confer high reactivity and potential for selective biological activity. Its ability to form stable alkylated products with thiol groups makes it particularly valuable in medicinal chemistry and polymer science .
Propriétés
Numéro CAS |
52434-61-4 |
|---|---|
Formule moléculaire |
C16H28N4O2 |
Poids moléculaire |
308.42 g/mol |
Nom IUPAC |
N-[[5-(aziridine-1-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C16H28N4O2/c1-15(2)8-12(18-14(22)20-6-7-20)9-16(3,10-15)11-17-13(21)19-4-5-19/h12H,4-11H2,1-3H3,(H,17,21)(H,18,22) |
Clé InChI |
FLHDPLTVNAMNOE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)CNC(=O)N2CC2)NC(=O)N3CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
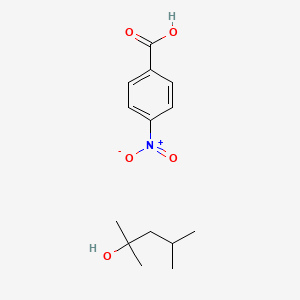
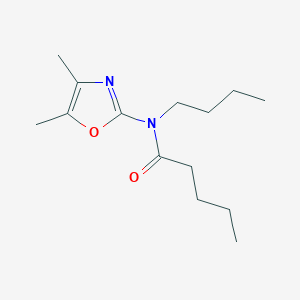
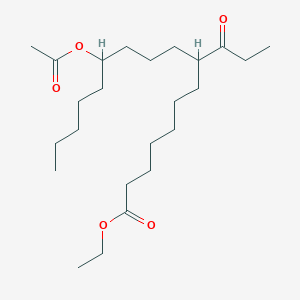
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

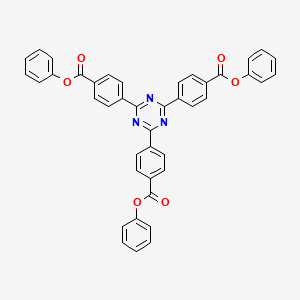
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)

